molecular formula C9H10F2N2O B8330364 2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-YL)pyrazine

2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-YL)pyrazine

Cat. No. B8330364
M. Wt: 200.19 g/mol
InChI Key: LKUNBCKPUBIUEJ-UHFFFAOYSA-N
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Patent
US08053438B2

Procedure details

To a solution of 4-(3-fluoropyrazin-2-yl)tetrahydro-2H-pyran-4-ol (0.123 g, 0.621 mmol) in DCM (2 mL) cooled to 0° C. was added dropwise dast (0.164 mL, 1.241 mmol). The resulting mixture was stirred for 2 hr. Reaction was quenched with dropwise addition of saturated NaHCO3 solution and back extracted with DCM to produce product.
Name
4-(3-fluoropyrazin-2-yl)tetrahydro-2H-pyran-4-ol
Quantity
0.123 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.164 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:8]2(O)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][N:7]=1.CCN(S(F)(F)[F:21])CC>C(Cl)Cl>[F:1][C:2]1[C:3]([C:8]2([F:21])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
4-(3-fluoropyrazin-2-yl)tetrahydro-2H-pyran-4-ol
Quantity
0.123 g
Type
reactant
Smiles
FC=1C(=NC=CN1)C1(CCOCC1)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.164 mL
Type
reactant
Smiles
CCN(CC)S(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched with dropwise addition of saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
back extracted with DCM
CUSTOM
Type
CUSTOM
Details
to produce product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=NC=CN=C1C1(CCOCC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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